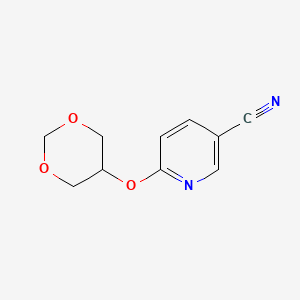
6-(1,3-Dioxan-5-yloxy)nicotinonitrile
Übersicht
Beschreibung
6-(1,3-Dioxan-5-yloxy)nicotinonitrile is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a nicotinonitrile core and a 1,3-dioxane ring.
Vorbereitungsmethoden
The synthesis of 6-(1,3-Dioxan-5-yloxy)nicotinonitrile typically involves the reaction of nicotinonitrile with a 1,3-dioxane derivative under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
6-(1,3-Dioxan-5-yloxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the nicotinonitrile core or the 1,3-dioxane ring, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-(1,3-Dioxan-5-yloxy)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Biologische Aktivität
6-(1,3-Dioxan-5-yloxy)nicotinonitrile, a compound characterized by its unique dioxane moiety attached to a nicotinonitrile structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound is as follows:
- Chemical Formula : CHNO
- CAS Number : 1287217-37-1
This compound features a pyridine ring with a nitrile group and a dioxane ether, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit enzymes involved in metabolic pathways, particularly those related to the kynurenine pathway, which is crucial in neurobiology and cancer metabolism .
- Neuroprotective Effects : The compound's structure suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in neuroprotection and cognitive enhancement .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Kynurenine aminotransferase (KAT) | |
| Neuroprotection | Modulation of nAChRs | |
| Cytotoxicity | Potential anti-cancer properties |
Study 1: Kynurenine Pathway Modulation
A study investigated the effects of various compounds on the kynurenine pathway. It was found that certain derivatives could significantly alter levels of kynurenine and its metabolites, suggesting potential for neuroprotective strategies in conditions like depression and neurodegeneration .
Study 2: Antitumor Activity
Research on gold(III) complexes revealed that compounds structurally related to nicotinonitriles exhibited cytotoxic properties against cancer cell lines. This suggests that the dioxane-linked nicotinonitriles could also possess similar antitumor activity .
Eigenschaften
IUPAC Name |
6-(1,3-dioxan-5-yloxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-3-8-1-2-10(12-4-8)15-9-5-13-7-14-6-9/h1-2,4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJRPIHQNBIASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















